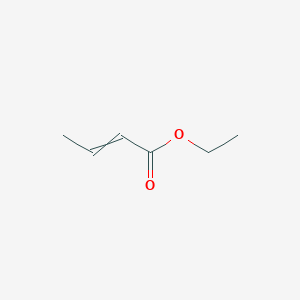
(3R,4R)-1,2-Diisopropylethanediol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3R,4R)-2,5-Dimethyl-3,4-hexanediol is an organic compound with the molecular formula C8H18O2. It is a diol, meaning it contains two hydroxyl groups (-OH) attached to its carbon chain. The compound is chiral, possessing two stereocenters at the 3rd and 4th carbon atoms, both in the R configuration. This specific stereochemistry can influence its reactivity and interactions in various chemical and biological contexts.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (3R,4R)-2,5-Dimethyl-3,4-hexanediol can be achieved through several methods. One common approach involves the reduction of corresponding diketones or diesters. For instance, the reduction of 2,5-dimethyl-3,4-hexanedione using sodium borohydride (NaBH4) in methanol can yield (3R,4R)-2,5-Dimethyl-3,4-hexanediol. The reaction is typically carried out at room temperature and monitored using thin-layer chromatography (TLC) to ensure completion.
Industrial Production Methods
On an industrial scale, the production of (3R,4R)-2,5-Dimethyl-3,4-hexanediol may involve catalytic hydrogenation of the corresponding diketone using a palladium or platinum catalyst. This method offers higher yields and can be scaled up efficiently. The reaction is conducted under hydrogen gas pressure, and the catalyst is later removed by filtration.
Análisis De Reacciones Químicas
Types of Reactions
(3R,4R)-2,5-Dimethyl-3,4-hexanediol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or carboxylic acids using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The compound can be further reduced to form alkanes using strong reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The hydroxyl groups can be substituted with halogens or other functional groups using reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).
Common Reagents and Conditions
Oxidation: KMnO4 in aqueous solution at room temperature.
Reduction: LiAlH4 in anhydrous ether at low temperatures.
Substitution: SOCl2 in the presence of pyridine at room temperature.
Major Products
Oxidation: 2,5-Dimethyl-3,4-hexanedione or 2,5-dimethylhexanoic acid.
Reduction: 2,5-Dimethylhexane.
Substitution: 3,4-Dichloro-2,5-dimethylhexane.
Aplicaciones Científicas De Investigación
(3R,4R)-2,5-Dimethyl-3,4-hexanediol has several applications in scientific research:
Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules. Its stereochemistry is crucial for the development of enantiomerically pure compounds.
Biology: The compound can be used in the study of enzyme-substrate interactions, particularly those involving alcohol dehydrogenases.
Medicine: It serves as an intermediate in the synthesis of pharmaceuticals, especially those requiring specific stereochemistry for efficacy.
Industry: The compound is used in the production of polymers and resins, where its diol functionality contributes to the polymerization process.
Mecanismo De Acción
The mechanism of action of (3R,4R)-2,5-Dimethyl-3,4-hexanediol depends on its application. In biological systems, it may act as a substrate for enzymes like alcohol dehydrogenases, which catalyze the oxidation of alcohols to aldehydes or ketones. The compound’s hydroxyl groups can form hydrogen bonds with active site residues, facilitating the catalytic process. In polymer chemistry, the diol reacts with diisocyanates to form polyurethanes, where the hydroxyl groups participate in the formation of urethane linkages.
Comparación Con Compuestos Similares
Similar Compounds
(3R,4S)-2,5-Dimethyl-3,4-hexanediol: This stereoisomer has different spatial arrangement of the hydroxyl groups, leading to distinct reactivity and interactions.
2,5-Dimethyl-2,5-hexanediol: Lacks the chiral centers, resulting in different chemical properties.
3,4-Dihydroxy-3-methyl-2-pentanone: Another diol with a different carbon backbone and functional group arrangement.
Uniqueness
(3R,4R)-2,5-Dimethyl-3,4-hexanediol is unique due to its specific stereochemistry, which imparts distinct reactivity and interaction profiles in chemical and biological systems. Its chiral centers make it valuable in the synthesis of enantiomerically pure compounds, which are essential in pharmaceuticals and advanced materials.
Propiedades
Número CAS |
115889-27-5 |
|---|---|
Fórmula molecular |
C8H18O2 |
Peso molecular |
146.23 g/mol |
Nombre IUPAC |
(3R,4R)-2,5-dimethylhexane-3,4-diol |
InChI |
InChI=1S/C8H18O2/c1-5(2)7(9)8(10)6(3)4/h5-10H,1-4H3/t7-,8-/m1/s1 |
Clave InChI |
UEGKGPFVYRPVCC-HTQZYQBOSA-N |
SMILES |
CC(C)C(C(C(C)C)O)O |
SMILES isomérico |
CC(C)[C@H]([C@@H](C(C)C)O)O |
SMILES canónico |
CC(C)C(C(C(C)C)O)O |
Sinónimos |
(3R,4R)-2,5-Dimethyl-3,4-hexanediol; 2,5-Dimethyl-4-hydroxy-3-hexanol; |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.











![3-[2,5-Bis(chloromethyl)-4-methoxyphenoxy]propane-1-sulfonyl chloride](/img/structure/B45739.png)




